molecular formula C16H16N2O5S B2379960 3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921811-95-2

3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Numéro de catalogue: B2379960
Numéro CAS: 921811-95-2
Poids moléculaire: 348.37
Clé InChI: RIJLFTUHADSAGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

A class of compounds, including derivatives of benzenesulfonamide, has been synthesized and evaluated for antimicrobial and anticancer activities. Notably, compounds such as N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide exhibited significant effectiveness. Moreover, these compounds demonstrated considerable activity against cancer cell lines, with some being more active than the standard drug carboplatin but less active than 5-fluorouracil against certain cell lines (Kumar et al., 2014).

Photodynamic Therapy Applications

Compounds with benzenesulfonamide moieties have been explored for their potential in photodynamic therapy, a treatment modality for cancer. Specifically, zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown promising properties, such as high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat & Öztürk, 2020).

Carbonic Anhydrase Inhibitory and Anticancer Activity

Novel benzenesulfonamide derivatives have been synthesized and found to inhibit carbonic anhydrase isoforms, which are associated with certain cancers. These compounds displayed potent inhibitory effects on specific isoforms of the enzyme and exhibited anticancer activity against breast and colorectal cancer cell lines. This suggests their potential application in cancer therapy (Eldehna et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Certain novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been designed and synthesized as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 is a critical target in cancer therapy as it plays a significant role in tumor angiogenesis. These compounds have shown promising activity as VEGFR-2 inhibitors, suggesting their potential utility in cancer treatment (Ghorab et al., 2016).

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins. It has been evaluated for its antiproliferative effect in vitro against NCI-60 cell lines panel, inhibitory effect on carbonic anhydrase (CA) isoforms, and protein kinases . The compound showed promising inhibitory effects on hCA XII . These results were rationalized by using molecular docking .

Cellular Effects

3,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has significant effects on various types of cells and cellular processes. Despite its lack of CA inhibitory activity, it was the most active antiproliferative candidate against most of the 60 cell lines with mean growth inhibition 61.83% and with IC 50 values of 4.39, 1.06, and 0.34 nM against MCT-7, DU 145, and HCT-116 cell lines, respectively .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. To uncover the mechanism of action behind its antiproliferative activity, the compound was assessed against a panel of protein kinases (RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR and BRAF) showing % inhibition of 74%, 31%, 62%, 40%, 73%, 74%, 59%, and 69%, respectively, and IC 50 of 1.287, 0.117 and 1.185 μM against FGFR1, VEGFR, and RET kinases, respectively .

Propriétés

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-14-6-4-12(9-15(14)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLFTUHADSAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.